molecular formula C12H20ClNO B12712176 Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride CAS No. 92722-93-5

Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride

Cat. No.: B12712176
CAS No.: 92722-93-5
M. Wt: 229.74 g/mol
InChI Key: VNGCUASVACQRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of methoxy and methyl groups attached to the phenethylamine backbone, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a phenethylamine derivative with a methoxy-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The final product is typically purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenethylamine derivative.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler phenethylamine derivatives.

Scientific Research Applications

2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activities.

    3,4,5-Trimethoxyamphetamine: Another phenethylamine derivative with distinct pharmacological properties.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A compound with similar methoxy and methyl substitutions but different effects on the central nervous system.

Uniqueness

2-Methoxy-N,alpha,5-trimethylphenethylamine hydrochloride is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other phenethylamine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

92722-93-5

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-9-5-6-12(14-4)11(7-9)8-10(2)13-3;/h5-7,10,13H,8H2,1-4H3;1H

InChI Key

VNGCUASVACQRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.